Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)

O composto 1-[(R)-(5-Etenilquinuclidina-2-il)(4-quinolil)metil]-3-[3,5-bis(trifluorometil)fenil]ureia é uma molécula complexa com estrutura quiral, destacando-se pela presença de grupos quinuclidina e quinolina, além de um núcleo de ureia substituído com grupos trifluorometil. Sua configuração estereoquímica (R) confere especificidade molecular, potencialmente relevante para interações com alvos biológicos. Os grupos trifluorometil aumentam a lipofilicidade e estabilidade metabólica, enquanto o sistema bicíclico pode favorecer a ligação a receptores ou enzimas. A combinação dessas características sugere aplicações em química medicinal, como modulação de vias de sinalização celular, com possível atividade farmacológica direcionada. A estrutura híbrida, unindo fragmentos heterocíclicos nitrogenados e substituintes eletronicamente distintos, demonstra versatilidade para estudos de relação estrutura-atividade.
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure
945985-98-8 structure
Nome do Produto:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
N.o CAS:945985-98-8
MF:C28H26F6N4O
MW:548.52266740799
CID:4522996

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
    • 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)
    • Inchi: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1
    • Chave InChI: VNRLCKBQNVNWFW-WAJMBDEPSA-N
    • SMILES: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Propriedades Computadas

  • Massa Exacta: 548.20108044 g/mol
  • Massa monoisotópica: 548.20108044 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 39
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 859
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 3
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 57.3
  • Peso Molecular: 548.5
  • XLogP3: 5.8

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$165 2024-06-05
1PlusChem
1P01KYP6-100mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 95%
100mg
$191.00 2024-04-19
1PlusChem
1P01KYP6-50mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 95%
50mg
$133.00 2024-04-19
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$155 2025-02-19
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$155 2025-02-26
Ambeed
A1205861-250mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
945985-98-8 98%
250mg
$177.0 2025-02-25
eNovation Chemicals LLC
Y1257743-250mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
250mg
$205 2025-03-20
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0460-50mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N'-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 98%,99%e.e.
50mg
¥870.0 2024-07-19
abcr
AB589377-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; .
945985-98-8 95%
100mg
€160.00 2024-07-24
Ambeed
A1205861-50mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
945985-98-8 98%
50mg
$71.0 2024-05-30

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  overnight, rt
Referência
Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides
Miyaji, Ryota; Wada, Yuuki; Matsumoto, Akira; Asano, Keisuke; Matsubara, Seijiro, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

Método de produção 2

Condições de reacção
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C; 10 h, rt
Referência
Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacids
Amere, Mukkanti; Lasne, Marie-Claire; Rouden, Jacques, Organic Letters, 2007, 9(14), 2621-2624

Método de produção 3

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Referência
Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

Método de produção 4

Condições de reacção
Referência
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; Joshi, Harshit; Singh, Vinod K., Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Método de produção 5

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Referência
Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

Método de produção 6

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Solvents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Referência
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; Asano, Keisuke ; Matsubara, Seijiro, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Método de produção 7

Condições de reacção
Referência
One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis
Barber, David M.; Duris, Andrej; Thompson, Amber L.; Sanganee, Hitesh J.; Dixon, Darren J., ACS Catalysis, 2014, 4(2), 634-638

Método de produção 8

Condições de reacção
Referência
One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade
Barber, David M.; Sanganee, Hitesh J.; Dixon, Darren J., Organic Letters, 2012, 14(20), 5290-5293

Método de produção 9

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  16 h, rt
Referência
Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated Ketones
Liu, Shenghui; He, Hailong; Gan, Min; Yi, Peng; Jiang, Xiaojian, Synlett, 2019, 30(12), 1474-1478

Método de produção 10

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Referência
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-
Dixon, Darren; Fuentes de Arriba, Angel L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Método de produção 11

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referência
Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalysts
Jakubec, Pavol; Cockfield, Dane M.; Hynes, Peter S.; Cleator, Ed; Dixon, Darren J., Tetrahedron: Asymmetry, 2011, 22(11), 1147-1155

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products

Fornecedores recomendados
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd